2-(2-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)acetamido)benzamide
Overview
Description
Reagents: 4-(4-ethoxyphenyl)-6-oxopyrimidine, chloroacetyl chloride, and benzamide.
Conditions: Stirring at room temperature.
Product: 2-(2-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)acetamido)benzamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)acetamido)benzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the 4-ethoxyphenyl derivative, which is then subjected to a series of reactions to introduce the pyrimidine ring and the acetamido group.
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Step 1: Synthesis of 4-ethoxyphenyl derivative
Reagents: 4-ethoxybenzaldehyde, ammonia, and acetic acid.
Conditions: Reflux in ethanol.
Product: 4-ethoxyphenylamine.
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Step 2: Formation of the pyrimidine ring
Reagents: 4-ethoxyphenylamine, ethyl acetoacetate, and urea.
Conditions: Heating under reflux.
Product: 4-(4-ethoxyphenyl)-6-oxopyrimidine.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehyde or carboxylic acid derivatives.
Reduction: Reduction reactions can target the pyrimidine ring, potentially converting the oxo group to a hydroxyl group.
Substitution: The benzamide and pyrimidine rings can participate in various substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under anhydrous conditions.
Substitution: Halogenating agents like bromine (Br₂) or nitrating agents like nitric acid (HNO₃) under controlled temperatures.
Major Products
Oxidation: 4-(4-ethoxyphenyl)-6-oxopyrimidine-1-carboxylic acid.
Reduction: 4-(4-ethoxyphenyl)-6-hydroxypyrimidine.
Substitution: 2-(2-(4-(4-bromophenyl)-6-oxopyrimidin-1(6H)-yl)acetamido)benzamide.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, 2-(2-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)acetamido)benzamide is studied for its potential as a biochemical probe. It can interact with various enzymes and receptors, providing insights into their functions and aiding in the development of new drugs.
Medicine
Medically, this compound is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, anti-cancer, or antimicrobial activities, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may be leveraged in the development of new polymers, coatings, or electronic materials.
Mechanism of Action
The mechanism of action of 2-(2-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)acetamido)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it could inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(4-(4-methoxyphenyl)-6-oxopyrimidin-1(6H)-yl)acetamido)benzamide
- 2-(2-(4-(4-ethoxyphenyl)-6-hydroxypyrimidin-1(6H)-yl)acetamido)benzamide
- 2-(2-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)acetamido)benzoic acid
Uniqueness
Compared to similar compounds, 2-(2-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)acetamido)benzamide is unique due to its specific ethoxy group on the phenyl ring and the oxo group on the pyrimidine ring. These functional groups confer distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-[[2-[4-(4-ethoxyphenyl)-6-oxopyrimidin-1-yl]acetyl]amino]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O4/c1-2-29-15-9-7-14(8-10-15)18-11-20(27)25(13-23-18)12-19(26)24-17-6-4-3-5-16(17)21(22)28/h3-11,13H,2,12H2,1H3,(H2,22,28)(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWQMBTRUFBRNAX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)NC3=CC=CC=C3C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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